5-Bromo-2,1,3-benzoxadiazole chemical properties
5-Bromo-2,1,3-benzoxadiazole chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 5-Bromo-2,1,3-benzoxadiazole, a key heterocyclic building block in medicinal chemistry and materials science.
Core Chemical Properties
5-Bromo-2,1,3-benzoxadiazole, also known as 5-Bromobenzofurazan, is a solid organic compound.[1] Its stability under normal conditions makes it a reliable intermediate in various synthetic applications.[2]
Identifiers and Descriptors
The fundamental identifiers and computed chemical descriptors for 5-Bromo-2,1,3-benzoxadiazole are summarized below for easy reference.
| Identifier/Descriptor | Value | Reference |
| IUPAC Name | 5-bromo-2,1,3-benzoxadiazole | [3] |
| Synonym | 5-Bromobenzofurazan | [4] |
| CAS Number | 51376-06-8 | [3][4] |
| Molecular Formula | C₆H₃BrN₂O | [3][4] |
| SMILES | Brc1ccc2nonc2c1 | [1] |
| InChI | 1S/C6H3BrN2O/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H | [3] |
| InChIKey | ZWDFFESFCIACQC-UHFFFAOYSA-N | [3] |
Physicochemical Data
This table outlines the key physicochemical properties of the molecule. The majority of these values are computationally derived.
| Property | Value | Reference |
| Molecular Weight | 199.00 g/mol | [3][4] |
| Exact Mass | 197.94288 Da | [3] |
| Monoisotopic Mass | 197.94288 Da | [3] |
| Appearance | Solid | [1] |
| Topological Polar Surface Area | 38.9 Ų | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 0 | [3] |
| Complexity | 133 | [3] |
Synthesis and Reactivity
5-Bromo-2,1,3-benzoxadiazole serves as a versatile intermediate. Its bromo-substituent makes it an ideal substrate for cross-coupling reactions, enabling the synthesis of more complex molecules.
Proposed Synthesis
Caption: Proposed synthetic workflow for 5-Bromo-2,1,3-benzoxadiazole.
Experimental Protocol (Proposed):
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Synthesis of 2,1,3-Benzoxadiazole (7):
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To a mixture of 2-nitroaniline, tetrabutylammonium bromide (TBAB), diethyl ether, and a 50% wt KOH solution, add a sodium hypochlorite solution dropwise.[5][6]
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Stir the mixture at room temperature for approximately 7 hours.[5][6]
-
Separate the organic layer and extract the aqueous layer with dichloromethane (CH₂Cl₂).[5][6]
-
Combine the organic layers and evaporate under reduced pressure to yield 2,1,3-benzoxadiazole-1-oxide (6).[5][6]
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Place the resulting oxide, triphenylphosphine (PPh₃), and toluene in a flask and reflux for 3 hours.[5]
-
After cooling and filtration, evaporate the solvent. Purify the crude product via silica gel chromatography (eluent: CH₂Cl₂) to afford 2,1,3-benzoxadiazole (7).[5]
-
-
Bromination to 5-Bromo-2,1,3-benzoxadiazole (Proposed):
-
This step is adapted from the synthesis of 4,7-dibromo-2,1,3-benzoxadiazole and would require optimization.
-
Place the synthesized 2,1,3-benzoxadiazole (7) and a catalytic amount of iron powder in a round-bottom flask.
-
Heat the mixture. Add Br₂ (1 equivalent) dropwise over a period of time.
-
Reflux the reaction for several hours, monitoring by TLC.
-
After cooling, dissolve the resulting mixture in CH₂Cl₂ and wash sequentially with a saturated sodium bicarbonate solution, brine, and water.
-
Dry the organic layer and concentrate under vacuum.
-
Purify the crude product by silica gel chromatography to yield 5-Bromo-2,1,3-benzoxadiazole.
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Reactivity and Applications
The bromine atom on the benzoxadiazole ring is a key functional group for further molecular elaboration, most notably through palladium-catalyzed cross-coupling reactions.
Stability and Hazards:
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Stability: The compound is stable under normal storage conditions.[2]
-
Incompatible Materials: Avoid strong oxidizing agents.[2]
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Hazardous Decomposition: Upon combustion, it may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides, and bromine.[2]
-
Safety: It is classified as harmful if swallowed (H302) and causes skin and serious eye irritation.[1][2] Appropriate personal protective equipment should be worn during handling.[2]
Key Reactions - Suzuki-Miyaura Coupling:
5-Bromo-2,1,3-benzoxadiazole is an excellent substrate for Suzuki-Miyaura coupling reactions, allowing for the formation of a C-C bond between the benzoxadiazole core and various aryl or vinyl boronic acids.[7] This reaction is fundamental in synthesizing complex molecules for drug discovery and developing organic materials with specific electronic and photophysical properties.
Caption: General scheme of a Suzuki-Miyaura coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a dry reaction flask, add 5-Bromo-2,1,3-benzoxadiazole (1.0 eq.), the desired arylboronic acid (1.2 - 1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen); repeat this cycle three times.
-
Add an anhydrous solvent (e.g., a mixture of Dioxane and water) via syringe.
-
Heat the reaction mixture (e.g., to 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the desired 5-aryl-2,1,3-benzoxadiazole product.
Spectral Data
While experimental spectra for 5-Bromo-2,1,3-benzoxadiazole are not available in the cited literature, data for closely related structures can provide an estimation of expected chemical shifts. For example, in the ¹H NMR spectrum of the isomeric 5-bromo-1,3-benzoxazole, aromatic protons appear in the range of δ 7.20-7.85 ppm. For ¹³C NMR, signals for substituted benzoxazole carbons typically appear between δ 110-160 ppm. Actual experimental values for the title compound would need to be determined empirically.
Applications in Research and Development
The 2,1,3-benzoxadiazole (also known as benzofurazan) core is a recognized fluorophore.[5] The introduction of a bromine atom at the 5-position provides a convenient handle for synthetic chemists to incorporate this fluorescent unit into larger molecular architectures. Its derivatives are explored for applications including:
-
Fluorescent Probes: As a building block for creating sensors for biological imaging.
-
Pharmaceutical Development: As an intermediate in the synthesis of biologically active compounds.
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Materials Science: In the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs).
References
- 1. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
